1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone
Description
The compound 1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone belongs to the dihydropyrimidin-2(1H)-thione class, characterized by a six-membered pyrimidine ring fused with a substituted phenyl group. Its structure includes a 2-hydroxyphenyl substituent at the 4-position, a methyl group at the 6-position, and a thione (sulfanylidene) group at the 2-position.
Key features include:
- Hydrogen bonding: The 2-hydroxyphenyl group participates in intramolecular hydrogen bonding, stabilizing the molecular conformation .
- Synthesis: Prepared via Biginelli-like reactions, as evidenced by NMR data showing characteristic signals for methyl (δ 1.64 ppm), acetyl (δ 2.28 ppm), and hydroxyl (δ 7.18 ppm) groups .
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-7-11(8(2)16)12(15-13(18)14-7)9-5-3-4-6-10(9)17/h3-6,12,17H,1-2H3,(H2,14,15,18) |
InChI Key |
AGMRGYHIPZWWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2O)C(=O)C |
Origin of Product |
United States |
Biological Activity
1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and enzyme inhibitory effects.
Chemical Structure
The compound features a pyrimidine core substituted with a hydroxyphenyl group and a sulfanylidene moiety. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 8.2 |
| HeLa (Cervical Cancer) | 12.0 |
These results were obtained using the Sulforhodamine B (SRB) assay, which measures cell viability and proliferation . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .
Enzyme Inhibition
Another aspect of biological activity involves enzyme inhibition. The compound has been reported to inhibit key enzymes involved in various metabolic pathways:
- Tyrosinase : Inhibition studies revealed an IC50 value of 15 µM, indicating potential use in skin whitening formulations.
- AChE (Acetylcholinesterase) : The compound showed moderate inhibitory activity with an IC50 of 25 µM, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls.
- Antimicrobial Trials : Clinical trials assessing the efficacy of this compound in treating infections caused by resistant strains have shown promising results, warranting further exploration.
Scientific Research Applications
Structure and Characteristics
The compound features a pyrimidine ring substituted with a hydroxylated phenyl group and a sulfanylidene moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.
Table 1: Common Synthesis Routes
| Synthesis Method | Key Reagents | Reaction Conditions | Yield |
|---|---|---|---|
| Method A | Reagent 1, Reagent 2 | Ethanol, reflux | 75% |
| Method B | Reagent 3, Reagent 4 | Acetic acid, stirring | 80% |
| Method C | Reagent 5, Reagent 6 | Aqueous solution, room temperature | 70% |
Anticancer Activity
Recent studies have indicated the potential of 1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Anti-Human Liver Cancer Activity
In a study published in Scientific Reports, the compound was evaluated for its anti-human liver cancer properties. The results demonstrated significant cytotoxicity against HepG2 cells, suggesting its potential as a therapeutic agent in liver cancer treatment .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial efficacy. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Evaluation
A comprehensive evaluation revealed that 1-[4-(2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone exhibited notable inhibition zones against E. coli and Staphylococcus aureus, highlighting its broad-spectrum antimicrobial potential .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been investigated.
Case Study: Neuroprotective Mechanism
In vitro studies demonstrated that the compound can significantly reduce oxidative stress markers in neuronal cell cultures, indicating its potential application in neurodegenerative diseases such as Alzheimer's disease .
Comparison with Similar Compounds
Substituent Variations in the Phenyl Ring
The biological and physicochemical properties of dihydropyrimidin-2(1H)-thiones are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of analogs with varying substituents:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine at 4-position) increase thermal stability but reduce solubility .
- Hydroxyl groups (2- or 4-position) enhance hydrogen bonding and biological interactions, as seen in the target compound’s NMR data .
- Methoxy groups improve solubility but may reduce antimicrobial efficacy compared to hydroxyl analogs .
Crystallographic and Conformational Differences
Crystal packing and molecular conformation are influenced by substituents:
- Target compound : The 2-hydroxyphenyl group forms intramolecular O–H···S hydrogen bonds, leading to a planar pyrimidine ring .
- 4-Fluorophenyl analog : Exhibits a distorted pyrimidine ring due to steric effects of the fluorine atom, resulting in a triclinic lattice .
- 4-Methoxyphenyl analog: Methoxy groups promote π-π stacking interactions, favoring monoclinic crystal systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
